molecular formula C3H4O3 B12055130 1,3-Dioxolan-2-one-2,4,5-13C3 CAS No. 1173023-62-5

1,3-Dioxolan-2-one-2,4,5-13C3

Cat. No.: B12055130
CAS No.: 1173023-62-5
M. Wt: 91.040 g/mol
InChI Key: KMTRUDSVKNLOMY-VMIGTVKRSA-N
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Description

It is a cyclic carbonate with the molecular formula C3H4O3 and a molecular weight of 91.04 g/mol . This compound is used primarily in research and analytical applications due to its labeled carbon atoms, which allow for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

1,3-Dioxolan-2-one-2,4,5-13C3 can be synthesized through various methods. One common synthetic route involves the reaction of ethylene oxide with carbon dioxide under high pressure and temperature conditions . This reaction typically requires a catalyst, such as zinc bromide, to facilitate the formation of the cyclic carbonate. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Dioxolan-2-one-2,4,5-13C3 undergoes several types of chemical reactions, including:

Scientific Research Applications

1,3-Dioxolan-2-one-2,4,5-13C3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one-2,4,5-13C3 involves its ability to act as a solvent and reactant in various chemical processes. Its cyclic structure allows it to participate in ring-opening polymerization reactions, where it forms long polymer chains. The labeled carbon atoms enable detailed studies of reaction mechanisms and pathways using NMR spectroscopy .

Comparison with Similar Compounds

1,3-Dioxolan-2-one-2,4,5-13C3 can be compared with other cyclic carbonates, such as:

Properties

CAS No.

1173023-62-5

Molecular Formula

C3H4O3

Molecular Weight

91.040 g/mol

IUPAC Name

(2,4,5-13C3)1,3-dioxolan-2-one

InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1+1,2+1,3+1

InChI Key

KMTRUDSVKNLOMY-VMIGTVKRSA-N

Isomeric SMILES

[13CH2]1[13CH2]O[13C](=O)O1

Canonical SMILES

C1COC(=O)O1

Origin of Product

United States

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